Pamicogrel
Pamicogrel
Pamicogrel is a COX inhibitor and an antiplatelet agent. It inhibits platelet aggregation induced by arachidonic acid or collagen in washed isolated rabbit platelets (IC50s = 1.5 and 0.43 µM, respectively). Pamicogrel (1 mg/kg) reduces thrombus weight in a guinea pig model of arteriovenous shunt thrombosis.
Pamicogrel is a cyclooxygenase inhibitor with platelet anti-aggregatory properties which is under development by Kanebo for chronic arterial occlusion. It also has potential in both prophylaxis and treatment of ischemic brain injury.
Pamicogrel is a cyclooxygenase inhibitor with platelet anti-aggregatory properties which is under development by Kanebo for chronic arterial occlusion. It also has potential in both prophylaxis and treatment of ischemic brain injury.
Brand Name:
Vulcanchem
CAS No.:
101001-34-7
VCID:
VC0538581
InChI:
InChI=1S/C25H24N2O4S/c1-4-31-22(28)16-27-15-5-6-21(27)25-26-23(17-7-11-19(29-2)12-8-17)24(32-25)18-9-13-20(30-3)14-10-18/h5-15H,4,16H2,1-3H3
SMILES:
CCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Molecular Formula:
C25H24N2O4S
Molecular Weight:
448.5 g/mol
Pamicogrel
CAS No.: 101001-34-7
Cat. No.: VC0538581
Molecular Formula: C25H24N2O4S
Molecular Weight: 448.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Pamicogrel is a COX inhibitor and an antiplatelet agent. It inhibits platelet aggregation induced by arachidonic acid or collagen in washed isolated rabbit platelets (IC50s = 1.5 and 0.43 µM, respectively). Pamicogrel (1 mg/kg) reduces thrombus weight in a guinea pig model of arteriovenous shunt thrombosis. Pamicogrel is a cyclooxygenase inhibitor with platelet anti-aggregatory properties which is under development by Kanebo for chronic arterial occlusion. It also has potential in both prophylaxis and treatment of ischemic brain injury. |
|---|---|
| CAS No. | 101001-34-7 |
| Molecular Formula | C25H24N2O4S |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | ethyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate |
| Standard InChI | InChI=1S/C25H24N2O4S/c1-4-31-22(28)16-27-15-5-6-21(27)25-26-23(17-7-11-19(29-2)12-8-17)24(32-25)18-9-13-20(30-3)14-10-18/h5-15H,4,16H2,1-3H3 |
| Standard InChI Key | ISCHOARKJADAKJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
| Canonical SMILES | CCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
| Appearance | Solid powder |
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